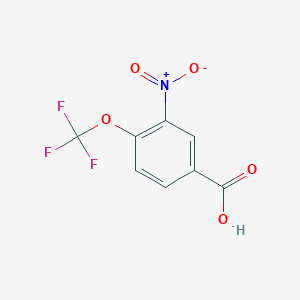

3-Nitro-4-(trifluoromethoxy)benzoic acid

Vue d'ensemble

Description

3-Nitro-4-(trifluoromethoxy)benzoic acid is a chemical compound that is part of a broader class of nitrobenzoic acids substituted with trifluoromethyl groups. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and characterized, providing insights into the potential properties and reactivity of 3-nitro-4-(trifluoromethoxy)benzoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 5-nitro-1-(trifluoromethyl)-3H-1λ3,2-benziodaoxol-3-one, involves the introduction of a nitro group and a trifluoromethyl group onto a benzene ring . This process typically requires careful control of reaction conditions to ensure the correct regiochemistry and to avoid unwanted side reactions. The synthesis of such compounds is often guided by the electronic effects of the substituents and the stability of the intermediates formed during the reaction.

Molecular Structure Analysis

The molecular structure of nitro trifluoromethyl benzoic acid derivatives is influenced by the steric and electronic interactions between the functional groups . For instance, the presence of a nitro group para to the carboxylic acid group and a trifluoromethyl group ortho to either the acid or nitro group can cause deviations from planarity in the aromatic ring due to steric hindrance . This can affect the overall reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of nitro trifluoromethyl benzoic acid derivatives can be quite complex. For example, the hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid shows different catalytic mechanisms depending on the pH of the solution . In acidic conditions, intramolecular general acid catalysis is observed, while in alkaline conditions, micellar catalysis and a change in mechanism to solvent-assisted C-N bond breaking occur . These findings suggest that 3-nitro-4-(trifluoromethoxy)benzoic acid may also exhibit varied reactivity in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro trifluoromethyl benzoic acid derivatives are closely related to their molecular structure. For instance, differential scanning calorimetry measurements of related compounds can provide information on their thermal stability and safety . Spectroscopic methods such as FT-IR, NMR, and X-ray diffraction are used to characterize the compounds and provide detailed information on their molecular geometry and intermolecular interactions . These techniques would likely reveal that 3-nitro-4-(trifluoromethoxy)benzoic acid has distinct physical and chemical properties due to the presence of electron-withdrawing groups that affect its electronic structure.

Applications De Recherche Scientifique

Photophysical Properties in Coordination Compounds

- Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)benzoic acid, like 3-nitro-4-benzyloxy benzoic acid, have been used to test the influence of electron withdrawing substituents on the photophysical properties of lanthanide coordination compounds. The presence of an electron-withdrawing group at this position significantly decreases the overall sensitization efficiency of Tb(3+)-centered luminescence due to dissipation of the excitation energy by means of a pi*-n transition of the NO(2) substituent (Sivakumar et al., 2010).

Crystallographic and Spectroscopic Characterization

- Studies have been conducted on isomers of nitro trifluoromethyl benzoic acid, including 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, to understand their steric interactions and how the trifluoromethyl group influences the overall structure (Diehl III et al., 2019).

Luminescence Sensitization

- Thiophenyl-derivatized nitrobenzoic acid ligands, related to 3-nitro-4-(trifluoromethoxy)benzoic acid, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence, indicating their relevance in developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).

Hydrolysis Studies

- The hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid, a compound closely related to 3-nitro-4-(trifluoromethoxy)benzoic acid, has been extensively studied, providing insights into the behavior of such compounds in various pH conditions (Broxton, 1984).

Synthesis of Antitubercular Precursors

- Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, closely related to 3-nitro-4-(trifluoromethoxy)benzoic acid, have been characterized as precursors in the synthesis of new antituberculosis drug candidates, illustrating the compound's potential in medicinal chemistry (Richter et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

3-nitro-4-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBCQTKUSLDFRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595253 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(trifluoromethoxy)benzoic acid | |

CAS RN |

784-77-0 | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

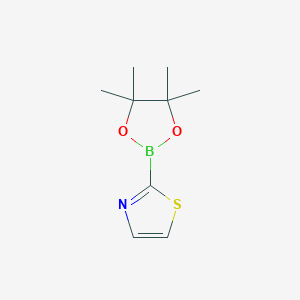

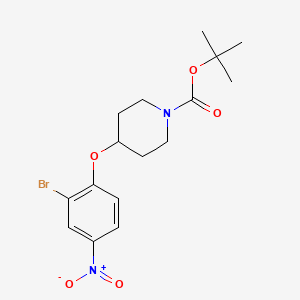

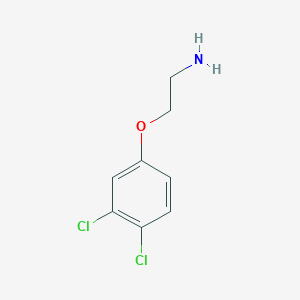

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

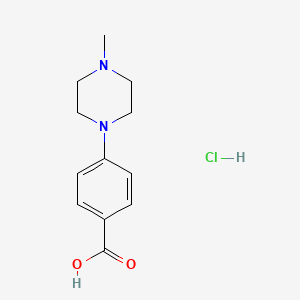

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate](/img/structure/B1320686.png)